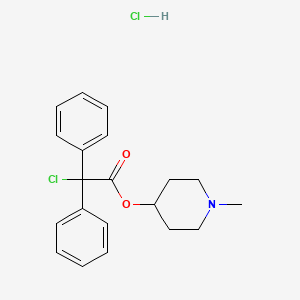

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride

Vue d'ensemble

Description

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride is a chemical compound with the molecular formula C20H23Cl2NO2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 1-methylpiperidin-4-ol and 2-chloro-2,2-diphenylacetyl chloride. The reaction typically involves the esterification of 1-methylpiperidin-4-ol with 2-chloro-2,2-diphenylacetyl chloride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Key Reaction Steps

Step 1: Chlorination of Methyl Diphenyl Acetate

-

Reagents : Methyl diphenyl acetate, N-chlorosuccinimide (NCS), azobisisobutyronitrile (AIBN).

-

Conditions : 1,2-Dichloroethane solvent, 80–85°C, 12-hour reflux under nitrogen.

-

Yield : 100% (115 g methyl 2-chloro-2,2-diphenylacetate per 100 g starting material) .

Step 2: Transesterification with 1-Propanol

-

Reagents : Methyl 2-chloro-2,2-diphenylacetate, 1-propanol, triethylamine.

-

Conditions : 1,2-Dichloroethane solvent, 110–115°C, 12-hour reflux.

Step 3: Hydrochloride Salt Formation

-

Purification : Acidification with HCl, crystallization in acetone.

Reaction Optimization

Critical parameters for maximizing yield and efficiency include solvent selection, base type, and temperature control.

Base and Solvent Impact on Transesterification

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Triethylamine | 1,2-Dichloroethane | 110–115°C | 12h | 99% |

| Potassium Carbonate | Toluene | Reflux | 12h | 80% |

| Sodium Hydroxide | DMF | 100°C | 24h | 60% |

Chlorination Efficiency

-

Radical Initiator : AIBN enhances chlorination via a radical mechanism, enabling complete conversion of methyl diphenyl acetate .

-

Workup : Post-reaction washing with 4% sodium hyposulfite removes excess NCS .

Purification and Characterization

-

Crystallization : Acetone is used for final recrystallization to isolate the hydrochloride salt .

-

Analytical Methods :

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Chlorination Agent | Thionyl chloride (SOCl₂) | N-chlorosuccinimide (NCS) |

| Yield | Low (≤70%) | High (100%) |

| Safety | Releases toxic gases | Reduced environmental impact |

Mechanistic Insights

Applications De Recherche Scientifique

Biological Activities

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride exhibits various biological activities, including:

- Antitumor Activity: Research indicates that piperidine derivatives can possess significant antitumor effects. For instance, studies have shown that compounds similar to Enpiperate can inhibit tumor growth in various cancer cell lines .

- Antiviral Properties: Some studies have documented the antiviral activity of piperidine derivatives against viruses such as HIV and others, suggesting potential applications in antiviral therapy .

- CNS Activity: The compound has been investigated for its effects on the central nervous system (CNS), where it may act as either a depressant or stimulant depending on dosage. This dual action makes it a candidate for further research in neuropsychopharmacology .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

- Neurological Disorders: Due to its activity on CNS receptors, this compound may be useful in treating conditions such as anxiety and depression. Its structural similarities to other piperidine derivatives used in neuroleptics suggest potential efficacy .

- Antimicrobial Uses: The compound has shown promise in antimicrobial applications, potentially serving as a treatment for bacterial infections due to its ability to inhibit bacterial growth .

Case Studies and Research Findings

Several studies have documented the effectiveness of piperidine derivatives, including Enpiperate:

| Study | Focus | Findings |

|---|---|---|

| Ramalingan et al. (2004) | CNS Activity | Demonstrated that piperidine derivatives can function as CNS depressants or stimulants based on dosage levels. |

| Vinaya et al. (2011) | Antitumor Activity | Reported significant antitumor effects of piperidine derivatives in leukemia models. |

| Abdel-Aziz et al. (2010) | Antiviral Activity | Showed that certain piperidine derivatives exhibit activity against HIV-1. |

Mécanisme D'action

The mechanism by which 1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride can be compared with other similar compounds, such as:

Diphenylacetic acid: A related compound without the chloro group.

1-Methylpiperidin-4-yl acetate: A simpler ester derivative.

2-Chloro-2,2-diphenylacetic acid: The acid form without the piperidine moiety.

Uniqueness: this compound is unique due to its combination of the diphenylacetic acid moiety and the 1-methylpiperidin-4-yl group, which provides distinct chemical and biological properties compared to its related compounds.

Activité Biologique

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride (CAS Number: 13984392) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C20H22ClNO2

- Molecular Weight : 349.85 g/mol

- Structure : The compound features a piperidine ring substituted with a methyl group and a chloro-diphenylacetate moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory responses and pain modulation. The compound may act as an antagonist to certain G protein-coupled receptors (GPCRs), which play crucial roles in mediating cellular responses to hormones and neurotransmitters.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related compounds within the diphenylacetate class. For instance, diarylidene-N-methyl-4-piperidones demonstrated significant reductions in inflammatory markers in activated macrophages, suggesting that similar mechanisms may be present in this compound .

Pain Modulation

The compound's structural similarity to known analgesics suggests potential efficacy in pain management. Research into TRPV1 antagonists has shown that modifications to piperidine derivatives can lead to improved pharmacological profiles without significant side effects such as hyperthermia .

In Vitro Studies

In vitro assays have indicated that compounds structurally similar to 1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate exhibit anti-inflammatory effects by reducing nitric oxide production and pro-inflammatory cytokine levels in macrophage models . These findings underscore the potential for this compound in therapeutic applications targeting inflammation-related conditions.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(1-methylpiperidin-4-yl) 2-chloro-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2.ClH/c1-22-14-12-18(13-15-22)24-19(23)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVSMIXIHMPFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553823 | |

| Record name | 1-Methylpiperidin-4-yl chloro(diphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54556-99-9 | |

| Record name | Benzeneacetic acid, α-chloro-α-phenyl-, 1-methyl-4-piperidinyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54556-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperidin-4-yl chloro(diphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.